molecular formula C14H20N2O4 B4694420 N,N'-bis(2-methoxyethyl)terephthalamide

N,N'-bis(2-methoxyethyl)terephthalamide

Cat. No. B4694420
M. Wt: 280.32 g/mol
InChI Key: HABDCFGCKPCVED-UHFFFAOYSA-N
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Description

N,N'-bis(2-methoxyethyl)terephthalamide, also known as BMEA, is a small molecule that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Iron Chelating Agents

N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg) has been explored for its potential in therapeutic iron chelating agents. A study detailed the synthesis and structural characterization of TAMmeg and its iron complex, highlighting its surprisingly stable nature as a bidentate terephthalamide iron complex, which is significant for its potential therapeutic applications in conditions requiring iron chelation (Jurchen & Raymond, 2006).

Recycling of Polyethylene Terephthalate

Research has also focused on the aminolysis of polyethylene terephthalate (PET) waste to produce bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is seen as economically viable and environmentally friendly, offering a method to recycle PET waste into useful products (Shukla & Harad, 2006).

Solvent and Reaction Medium

Bis(2-methoxyethyl) ether, a derivative, serves as an inert organic solvent and anhydrous reaction medium for organometallic synthesis. Its excellent solvating properties are particularly useful in these applications (Gad, 2014).

Anti-bacterial Properties

In another study, N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide, synthesized by reacting terephthaloyl chloride and ammonium thiocyanate, demonstrated antibacterial activities against different bacterial strains. This highlights its potential use in medical applications, especially in developing antibacterial agents (Fakhar et al., 2018).

High-Performance Polyamideimides

A study on bis(2-aminoethyl)terephthalamide, obtained from the aminolysis of waste PET bottles, revealed its use in forming novel polyamideimides (PAIs) when reacted with aromatic dianhydrides. These PAIs, characterized for their thermal properties, have potential applications as membrane-modifying agents for industrial separation processes, demonstrating a practical application of recycling PET waste (Hoang et al., 2020).

Molecular Structure and Magnetism

Research has been conducted on the crystal and molecular structure of (μ-terephthalato)bis[(N-(2-(diethylamino)ethyl)salicylidenaminato)copper-(II)], with terephthalamide playing a key role in its structure. This study sheds light on the potential of terephthalamides in designing compounds with specific magnetic properties, which could be relevant in materials science and nanotechnology (Xanthopoulos et al., 1993).

Environmental Recycling Applications

Terephthalamide derivatives, such as bis(2-hydroxyethylene) terephthalamate (BHET), are key in recycling PET waste, as demonstrated by multiple studies focusing on their synthesis and potential applications. This reflects the growing importance of terephthalamide derivatives in environmental conservation efforts, particularly in addressing the challenges posed by plastic waste (Abdullah & Al‐Lohedan, 2020).

properties

IUPAC Name

1-N,4-N-bis(2-methoxyethyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-7-15-13(17)11-3-5-12(6-4-11)14(18)16-8-10-20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABDCFGCKPCVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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